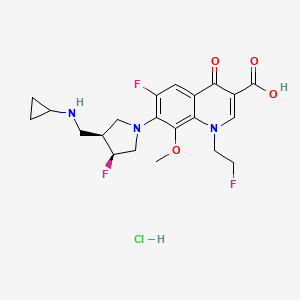

Lascufloxacin Hydrochloride

Description

Propriétés

Numéro CAS |

1433857-09-0 |

|---|---|

Formule moléculaire |

C21H25ClF3N3O4 |

Poids moléculaire |

475.9 g/mol |

Nom IUPAC |

7-[(3S,4S)-3-[(cyclopropylamino)methyl]-4-fluoropyrrolidin-1-yl]-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C21H24F3N3O4.ClH/c1-31-20-17-13(19(28)14(21(29)30)9-26(17)5-4-22)6-15(23)18(20)27-8-11(16(24)10-27)7-25-12-2-3-12;/h6,9,11-12,16,25H,2-5,7-8,10H2,1H3,(H,29,30);1H/t11-,16+;/m0./s1 |

Clé InChI |

YQHZQIJEMFMUGH-DFIJPDEKSA-N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Lascufloxacin hydrochloride; Lascufloxacin HCl; KRP-AM1977; KRP-AM-1977; KRP-AM 1977; KRP-AM1977X; KRP-AM1977Y; Lascufloxacin |

Origine du produit |

United States |

Foundational & Exploratory

Lascufloxacin Hydrochloride: A Deep Dive into its Mechanism of Action on DNA Gyrase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lascufloxacin hydrochloride is a novel fluoroquinolone antibiotic demonstrating potent broad-spectrum antibacterial activity. A key characteristic of lascufloxacin is its balanced and potent inhibitory action against both bacterial DNA gyrase and topoisomerase IV. This dual-targeting mechanism is believed to be a crucial factor in its efficacy against a wide range of pathogens, including strains resistant to existing quinolone antibiotics. This in-depth technical guide explores the core mechanism of action of lascufloxacin on DNA gyrase, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes and laboratory workflows.

Core Mechanism of Action: Inhibition of DNA Gyrase

Fluoroquinolones, including lascufloxacin, exert their bactericidal effects by targeting type II topoisomerases, which are essential for managing DNA topology during replication, transcription, and repair. In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria. However, lascufloxacin distinguishes itself by inhibiting both enzymes to a similar and potent degree.[1]

The fundamental mechanism involves the formation of a stable ternary complex between lascufloxacin, DNA gyrase, and the bacterial DNA. DNA gyrase, a heterotetrameric enzyme composed of two GyrA and two GyrB subunits, introduces negative supercoils into DNA. This process involves the transient cleavage of both DNA strands to allow for strand passage. Lascufloxacin binds to this gyrase-DNA complex, trapping it in a state where the DNA is cleaved. This stabilization of the "cleavage complex" prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. These breaks are ultimately lethal to the bacterial cell as they halt essential cellular processes like DNA replication.[2][3][4]

Lascufloxacin's potency against quinolone-resistant strains is attributed to its strong inhibition of mutated DNA gyrase and topoisomerase IV enzymes.[1] This suggests that the structural modifications in lascufloxacin allow it to maintain effective binding and inhibition despite the conformational changes in the target enzymes that confer resistance to other fluoroquinolones.

Quantitative Inhibitory Activity of Lascufloxacin

The inhibitory potency of lascufloxacin against DNA gyrase and topoisomerase IV has been quantified through in vitro enzymatic assays. The following table summarizes the 50% inhibitory concentrations (IC50) of lascufloxacin against wild-type and quinolone-resistant (QR) Staphylococcus aureus enzymes, as well as human topoisomerase II, highlighting its selectivity for bacterial targets.

| Target Enzyme | Strain/Type | Lascufloxacin IC50 (µg/mL) |

| DNA Gyrase | Wild-Type S. aureus | 0.9 |

| Quinolone-Resistant S. aureus | 9.0 | |

| Topoisomerase IV | Wild-Type S. aureus | 0.4 |

| Quinolone-Resistant S. aureus | 1.5 | |

| Topoisomerase II | Human | >100 |

Data extracted from a study by Kishii et al. which demonstrated the potent inhibitory activity of lascufloxacin.

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and the experimental procedures used to characterize it, the following diagrams have been generated using the DOT language.

Caption: Mechanism of Lascufloxacin Action on DNA Gyrase.

Caption: Workflow for DNA Supercoiling Inhibition Assay.

Caption: Workflow for DNA Cleavage Assay.

Detailed Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed circular DNA by DNA gyrase.

Materials:

-

Relaxed pBR322 DNA (or other suitable plasmid)

-

E. coli or S. aureus DNA gyrase (GyrA and GyrB subunits)

-

5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Stop Solution/Loading Dye: 5% SDS, 25% Ficoll-400, 0.025% bromophenol blue.

-

1% Agarose gel in Tris-borate-EDTA (TBE) buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures on ice. For a 20 µL final volume, combine:

-

4 µL of 5X Assay Buffer

-

1 µL of relaxed pBR322 DNA (e.g., 0.5 µg)

-

1 µL of lascufloxacin at various concentrations (or solvent control)

-

x µL of nuclease-free water to bring the volume to 18 µL.

-

-

Initiate the reaction by adding 2 µL of DNA gyrase (pre-mixed GyrA and GyrB subunits to a final concentration of ~2-5 nM).

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Terminate the reactions by adding 5 µL of Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an appropriate distance.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Quantify the amount of supercoiled and relaxed DNA in each lane to determine the IC50 value of lascufloxacin.

DNA Cleavage Assay

This assay detects the formation of the stabilized cleavage complex by measuring the amount of linearized plasmid DNA.

Materials:

-

Supercoiled pBR322 DNA

-

E. coli or S. aureus DNA gyrase

-

5X Cleavage Buffer: 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 50 mM DTT, 500 mM potassium glutamate.

-

This compound

-

0.5 M EDTA

-

10% Sodium Dodecyl Sulfate (SDS)

-

Proteinase K (20 mg/mL)

-

1% Agarose gel in TBE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures on ice in a 20 µL final volume:

-

4 µL of 5X Cleavage Buffer

-

1 µL of supercoiled pBR322 DNA (e.g., 0.5 µg)

-

1 µL of lascufloxacin at various concentrations (or solvent control)

-

x µL of nuclease-free water to bring the volume to 18 µL.

-

-

Add 2 µL of DNA gyrase to initiate the reaction.

-

Incubate at 37°C for 30 minutes.

-

Stop the enzymatic reaction and denature the gyrase by adding 2 µL of 10% SDS, followed by a brief incubation at 37°C.

-

Add 1 µL of Proteinase K and incubate at 37°C for an additional 30 minutes to digest the protein.

-

Add loading dye to the samples.

-

Load the samples onto a 1% agarose gel and perform electrophoresis.

-

Stain the gel and visualize the DNA bands. The presence of a linear DNA band indicates the formation of a cleavage complex. The intensity of this band correlates with the activity of the compound.

Conclusion

This compound exhibits a potent and balanced inhibitory effect on both DNA gyrase and topoisomerase IV. Its mechanism of action, centered on the stabilization of the enzyme-DNA cleavage complex, leads to the accumulation of lethal double-strand DNA breaks in bacteria. The strong inhibitory activity against both wild-type and mutated enzymes provides a molecular basis for its broad spectrum of activity and its efficacy against quinolone-resistant strains. The detailed methodologies and visual workflows provided in this guide offer a comprehensive resource for researchers in the field of antibiotic drug discovery and development.

References

- 1. In Vitro Activities and Spectrum of the Novel Fluoroquinolone Lascufloxacin (KRP-AM1977) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. inspiralis.com [inspiralis.com]

- 3. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gel-Based E. coli Topoisomerase IV DNA Decatenation Assay [profoldin.com]

An In-Depth Technical Guide on the Lascufloxacin Hydrochloride Topoisomerase IV Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lascufloxacin is a novel fluoroquinolone antibiotic characterized by a potent dual-targeting mechanism against both bacterial DNA gyrase and topoisomerase IV.[1][2] This dual action is crucial for its broad-spectrum activity, particularly against Gram-positive bacteria, and contributes to a lower propensity for the development of resistance.[3][4] Enzymatic analysis reveals that lascufloxacin effectively inhibits both wild-type and mutated forms of these essential enzymes, distinguishing it from many existing quinolones.[5] This technical guide provides a detailed examination of the inhibition pathway of topoisomerase IV by lascufloxacin hydrochloride, including quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visual diagrams of the molecular pathway and experimental workflows.

Core Mechanism of Topoisomerase IV Inhibition

Bacterial topoisomerase IV is a type II topoisomerase, a heterotetrameric enzyme composed of two ParC and two ParE subunits (ParC₂E₂).[6] Its primary function is to decatenate, or unlink, the intertwined daughter chromosomes following DNA replication, a critical step for proper chromosome segregation into daughter cells.

The inhibition pathway by lascufloxacin follows the general mechanism of fluoroquinolones:

-

Complex Formation: Topoisomerase IV binds to DNA and creates a transient double-strand break in one DNA segment (the "gate" segment).

-

Drug Binding and Stabilization: Lascufloxacin intercalates into the cleaved DNA at the enzyme-DNA interface. It forms a stable ternary complex (Topoisomerase IV-DNA-Lascufloxacin) by binding to both the enzyme (specifically the ParC subunit) and the DNA.[6]

-

Inhibition of DNA Re-ligation: The presence of lascufloxacin in this complex physically obstructs the re-ligation of the broken DNA strands. This traps the enzyme in its cleavage-competent state.

-

Cellular Consequences: The accumulation of these stabilized cleavage complexes leads to the generation of permanent double-strand DNA breaks. These breaks effectively block the progression of DNA replication forks, triggering a cascade of events that culminate in bacterial cell death.[6]

Lascufloxacin's potency is enhanced by its dual-targeting capability. While many fluoroquinolones preferentially inhibit either DNA gyrase or topoisomerase IV, lascufloxacin inhibits both to a similar degree, which is thought to reduce the frequency of resistance selection.[1][7]

Quantitative Data: Inhibitory Activity

Lascufloxacin demonstrates potent inhibitory activity against both wild-type and quinolone-resistant bacterial topoisomerases. Its efficacy is quantified by the 50% inhibitory concentration (IC₅₀), the drug concentration required to inhibit 50% of the enzyme's activity.

Table 1: IC₅₀ of Lascufloxacin Against Bacterial Topoisomerases

This table summarizes the potent activity of lascufloxacin against its target enzymes and highlights its selectivity for bacterial over human enzymes.

| Target Enzyme | Strain/Type | IC₅₀ (µg/mL) | Reference |

| Topoisomerase IV | Wild-Type | 0.73 ± 0.06 | [5] |

| Topoisomerase IV | Quinolone-Resistant (Mutated) | 2.8 ± 0.3 | [5] |

| DNA Gyrase | Wild-Type | 1.7 ± 0.4 | [5] |

| DNA Gyrase | Quinolone-Resistant (Mutated) | 17 ± 3 | [5] |

| Human Topoisomerase II | N/A | >2400 | [5] |

Quinolone-resistant strains typically possess mutations in the Quinolone Resistance-Determining Regions (QRDRs) of the gyrA and/or parC genes.[8][9][10]

Table 2: IC₅₀ Ratios for Mutated vs. Wild-Type Enzymes in S. aureus

The ratio of IC₅₀ values for mutant versus wild-type enzymes indicates the degree of cross-resistance. Lascufloxacin shows a notably low ratio, especially for topoisomerase IV, suggesting it retains significant activity against strains that have developed resistance to other quinolones.

| Target Enzyme | IC₅₀ Ratio (Mutant/Wild-Type) | Reference |

| Topoisomerase IV | 3.8 | [3] |

| DNA Gyrase | 10 | [3] |

Experimental Protocols: Topoisomerase IV Decatenation Assay

The primary method for quantifying topoisomerase IV inhibition is the DNA decatenation assay. This assay measures the enzyme's ability to resolve a network of interlinked DNA rings (catenated DNA), typically kinetoplast DNA (kDNA), into individual circular molecules.

Principle

Topoisomerase IV, in an ATP-dependent reaction, decatenates the kDNA network. The resulting individual DNA minicircles can be separated from the larger, slower-migrating kDNA network by agarose gel electrophoresis. An inhibitor like lascufloxacin will prevent this conversion, resulting in a higher proportion of kDNA remaining.

Materials and Reagents

-

Enzyme: Purified bacterial topoisomerase IV (ParC and ParE subunits).

-

Substrate: Kinetoplast DNA (kDNA) from Crithidia fasciculata.[11]

-

Inhibitor: this compound, serially diluted (typically in DMSO).

-

Assay Buffer (5X): e.g., 200 mM HEPES-KOH (pH 7.6), 500 mM Potassium Glutamate, 50 mM Mg(OAc)₂, 10 mM DTT.[11]

-

Cofactor: 10 mM ATP solution.

-

Reaction Stop Solution/Loading Dye: e.g., 0.77% SDS, 77.5 mM EDTA, with bromophenol blue and glycerol.[11]

-

Electrophoresis: 1% agarose gel, TAE or TBE running buffer, gel electrophoresis system, and power supply.

-

Visualization: Ethidium bromide or other DNA stain, and a UV transilluminator/gel documentation system.

Procedure

The following protocol is a generalized procedure based on common methodologies.[11][12][13][14]

-

Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a single 20 µL reaction, combine:

-

4 µL of 5X Assay Buffer

-

~2 µL of kDNA (e.g., 200 ng)

-

Variable volume of sterile H₂O

-

1 µL of Lascufloxacin dilution (or DMSO for controls)

-

-

Enzyme Addition: Add a predetermined amount of topoisomerase IV enzyme (e.g., 1-2 units) to each reaction tube, except for the no-enzyme control.

-

Initiation and Incubation: Start the reaction by adding 1 µL of 10 mM ATP. Mix gently and incubate at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 5-10 µL of the Stop Solution/Loading Dye.

-

Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated sufficiently.

-

Visualization and Quantification: Stain the gel with ethidium bromide and visualize. The catenated kDNA will remain in or near the well, while the decatenated minicircles will migrate into the gel as distinct bands. Quantify the band intensities using densitometry software.

-

Data Analysis: Calculate the percentage of decatenation relative to the positive control (no inhibitor). Plot the percentage of inhibition against the lascufloxacin concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a highly potent inhibitor of bacterial topoisomerase IV. Its mechanism of action involves the stabilization of a covalent enzyme-DNA cleavage complex, leading to bactericidal activity. Quantitative analysis demonstrates its superior activity against both wild-type and mutated enzymes compared to many older fluoroquinolones. The dual-targeting of topoisomerase IV and DNA gyrase is a key feature that likely contributes to its robust antibacterial spectrum and a higher barrier to resistance development. The standardized decatenation assay provides a reliable method for evaluating its inhibitory potency, making lascufloxacin a significant compound in the development of new antibacterial therapies.

References

- 1. Evaluation of efficacy and safety of lascufloxacin for nursing and healthcare associated pneumonia: single-arm, open-label clinical trial: A study protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and Safety of Intravenous-to-Oral Lascufloxacin Switch Therapy in Community-Onset Pneumonia: A Single-Arm, Open-Label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Activities and Spectrum of the Novel Fluoroquinolone Lascufloxacin (KRP-AM1977) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Activities and Spectrum of the Novel Fluoroquinolone Lascufloxacin (KRP-AM1977) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dual Targeting of Topoisomerase IV and Gyrase To Reduce Mutant Selection: Direct Testing of the Paradigm by Using WCK-1734, a New Fluoroquinolone, and Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. QRDR mutations, efflux system & antimicrobial resistance genes in enterotoxigenic Escherichia coli isolated from an outbreak of diarrhoea in Ahmedabad, India - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 12. inspiralis.com [inspiralis.com]

- 13. inspiralis.com [inspiralis.com]

- 14. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Asymmetric Hydrogenation in the Synthesis of Lascufloxacin's Fluoropyrrolidine Fragment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the critical asymmetric hydrogenation step in the synthesis of the (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid fragment, a key chiral building block of the novel fluoroquinolone antibiotic, Lascufloxacin. Developed by Kyorin Pharmaceuticals, Lascufloxacin exhibits potent antibacterial activity, and its efficacy is intrinsically linked to the precise stereochemistry of its fluoropyrrolidine moiety.

General Synthetic Strategy

The synthesis of the fluoropyrrolidine fragment of Lascufloxacin is a linear process that begins with a suitable amino ester. A crucial step in this multi-step synthesis is the establishment of the desired stereochemistry through a catalytic asymmetric hydrogenation of a pyrrolidone intermediate. This hydrogenation effectively sets the two stereocenters in the pyrrolidine ring, leading to the formation of the trans diastereomer. The catalyst of choice for this transformation is a ruthenium complex coordinated with the chiral ligand (S)-BINAP.[1][2]

The overall workflow for the synthesis of the fluoropyrrolidine fragment can be visualized as follows:

Core Reaction: Asymmetric Hydrogenation

The pivotal step in controlling the stereochemistry of the fluoropyrrolidine fragment is the asymmetric hydrogenation of the pyrrolidone intermediate. This reaction employs a ruthenium catalyst complexed with the chiral ligand (S)-BINAP to achieve high enantioselectivity and diastereoselectivity, yielding the desired trans-pyrrolidine.

Catalytic Cycle Overview

While the specific mechanistic details for this exact substrate may not be exhaustively elucidated in the public domain, the generally accepted mechanism for Ru-BINAP catalyzed hydrogenation of ketones provides a probable pathway. The catalytic cycle likely involves the coordination of the ketone to the chiral ruthenium complex, followed by the transfer of hydrogen, and subsequent release of the chiral alcohol product.

References

Lascufloxacin Hydrochloride: A Technical Guide to its Spectrum of Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lascufloxacin hydrochloride is a novel 8-methoxy fluoroquinolone antibacterial agent demonstrating a broad spectrum of activity against various bacterial pathogens.[1][2] Of particular significance is its potent efficacy against Gram-positive bacteria, including strains resistant to existing antibiotic classes.[3][4] Developed by Kyorin Pharmaceutical Co., Ltd. in Japan, lascufloxacin has shown promise in treating respiratory tract and ear, nose, and throat infections.[1][2] This technical guide provides an in-depth overview of the in vitro activity of lascufloxacin against key Gram-positive pathogens, details the experimental methodologies for its evaluation, and illustrates its mechanism of action.

In Vitro Spectrum of Activity

Lascufloxacin exhibits potent in vitro activity against a wide range of Gram-positive bacteria.[1] Its efficacy is notable against common respiratory pathogens and drug-resistant strains.[1][4] The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial's in vitro activity. The following tables summarize the MIC values of lascufloxacin against various Gram-positive clinical isolates.

Table 1: In Vitro Activity of Lascufloxacin Against Staphylococcus Species

| Organism (Number of Isolates) | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Methicillin-Susceptible Staphylococcus aureus (MSSA) | - | - | 0.015 |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | - | - | 2 |

| Staphylococcus epidermidis | - | - | - |

Note: Specific MIC ranges and MIC₅₀ values for all organisms were not consistently available in the provided search results. The MIC₉₀ for MRSA is reported to be 2 μg/ml, which is 32- to >64-fold superior to levofloxacin, garenoxacin, and ciprofloxacin.[4][5]

Table 2: In Vitro Activity of Lascufloxacin Against Streptococcus Species

| Organism (Number of Isolates) | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Streptococcus pneumoniae (Penicillin-Susceptible) | - | - | - |

| Streptococcus pneumoniae (Penicillin-Resistant) | - | - | 0.06 |

| Streptococcus pyogenes | - | - | - |

| Streptococcus agalactiae | - | - | - |

| Streptococcus anginosus group | 0.06 - 0.25 | - | - |

Note: Lascufloxacin demonstrates potent activity against both penicillin-susceptible and penicillin-resistant S. pneumoniae.[5] The MIC₉₀ for penicillin-resistant S. pneumoniae is 0.06 µg/mL.[1]

Table 3: In Vitro Activity of Lascufloxacin Against Other Gram-Positive Bacteria

| Organism (Number of Isolates) | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Enterococcus faecalis | - | - | - |

| Clostridium difficile | - | - | 2 |

Note: Lascufloxacin shows more potent activity against E. faecalis than other tested agents.[5]

Mechanism of Action

Lascufloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[6] This dual-targeting mechanism contributes to its potent activity and a reduced likelihood of resistance development.[6] By binding to these enzymes, lascufloxacin induces the formation of double-stranded DNA breaks, ultimately leading to bacterial cell death.[6] Enzymatic analysis has shown that lascufloxacin possesses potent inhibitory activity against both wild-type and mutated target enzymes, suggesting its utility against quinolone-resistant strains.[3][5]

Caption: Mechanism of action of lascufloxacin in Gram-positive bacteria.

Experimental Protocols

The in vitro activity of lascufloxacin is primarily determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial isolates. The methodologies for these experiments generally adhere to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

MIC Determination by Broth Microdilution

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[7]

1. Preparation of Bacterial Inoculum:

- Bacterial isolates are cultured on appropriate agar plates to obtain fresh, pure colonies.

- Several colonies are suspended in a sterile broth or saline solution.

- The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

- The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Dilutions:

- A stock solution of this compound is prepared in a suitable solvent.

- Serial twofold dilutions of the drug are made in cation-adjusted Mueller-Hinton broth (or another appropriate broth medium for fastidious organisms) in 96-well microtiter plates.

3. Inoculation and Incubation:

- Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension.

- Positive control wells (containing bacteria and broth without the drug) and negative control wells (containing broth only) are included.

- The plates are incubated at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

- Growth is determined by visual inspection for turbidity or by the presence of a bacterial pellet at the bottom of the well.

"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Start"];

"Isolate" [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", label="Bacterial Isolate\nCulture"];

"Inoculum_Prep" [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", label="Prepare Inoculum\n(0.5 McFarland)"];

"Drug_Dilution" [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", label="Serial Dilution of\nLascufloxacin"];

"Inoculate_Plate" [shape=rectangle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Inoculate Microtiter Plate"];

"Incubate" [shape=rectangle, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Incubate at 35-37°C\n(16-20 hours)"];

"Read_Results" [shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Read MIC"];

"End" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="End"];

"Start" -> "Isolate";

"Isolate" -> "Inoculum_Prep";

"Drug_Dilution" -> "Inoculate_Plate";

"Inoculum_Prep" -> "Inoculate_Plate";

"Inoculate_Plate" -> "Incubate";

"Incubate" -> "Read_Results";

"Read_Results" -> "End";

}

Caption: Experimental workflow for MIC determination by broth microdilution.

Conclusion

This compound demonstrates potent in vitro activity against a broad spectrum of Gram-positive bacteria, including clinically important pathogens such as Staphylococcus aureus (both MSSA and MRSA) and Streptococcus pneumoniae. Its dual-targeting mechanism of action against DNA gyrase and topoisomerase IV contributes to its efficacy, including activity against some quinolone-resistant strains. The standardized methodologies for MIC determination provide a reliable means of assessing its antibacterial potency. These findings underscore the potential of lascufloxacin as a valuable therapeutic agent for the treatment of infections caused by Gram-positive bacteria. Further in vivo and clinical studies are essential to fully elucidate its therapeutic utility.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Activities and Spectrum of the Novel Fluoroquinolone Lascufloxacin (KRP-AM1977) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. In Vitro Activities and Spectrum of the Novel Fluoroquinolone Lascufloxacin (KRP-AM1977) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. In Vitro Activity of Lascufloxacin against Streptococcus pneumoniae with Mutations in the Quinolone Resistance-Determining Regions - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of Lascufloxacin Against Quinolone-Resistant Bacteria: A Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of lascufloxacin, a novel fluoroquinolone, against a range of quinolone-resistant bacterial strains. Lascufloxacin demonstrates potent activity, including against pathogens with mutations in the quinolone resistance-determining regions (QRDRs), suggesting it may be a valuable agent in treating infections caused by these challenging organisms.[1][2][3][4][5]

Quantitative Analysis of In Vitro Activity

The in vitro potency of lascufloxacin has been evaluated against various bacterial isolates, including those with well-characterized resistance mechanisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from several studies, comparing the activity of lascufloxacin with other quinolones.

Table 1: Comparative MICs of Lascufloxacin and Other Fluoroquinolones against Streptococcus pneumoniae

| Organism/Strain | Resistance Profile | Lascufloxacin MIC (µg/mL) | Levofloxacin MIC (µg/mL) | Garenoxacin MIC (µg/mL) | Moxifloxacin MIC (µg/mL) |

| S. pneumoniae (n=33) | Susceptible (Levofloxacin MIC ≤2 µg/mL) | MIC₉₀: 0.12 | - | - | - |

| S. pneumoniae | First-step mutants (GyrA or ParC mutation) | 0.06 - 0.12 | 2 | - | - |

| Penicillin-Susceptible S. pneumoniae (PSSP) | - | MIC₉₀: 0.06 | MIC₉₀: 1 | MIC₉₀: 0.03 | - |

| Penicillin-Resistant S. pneumoniae (PRSP) | - | MIC₉₀: 0.06 | MIC₉₀: 1 | MIC₉₀: 0.03 | - |

Data sourced from multiple studies.[1][3]

Table 2: In Vitro Activity of Lascufloxacin against Quinolone-Resistant Staphylococcus aureus

| Organism/Strain | Number of QRDR Mutations | Type of Mutation | Lascufloxacin MIC (µg/mL) | Levofloxacin MIC (µg/mL) | Garenoxacin MIC (µg/mL) |

| S. aureus MS5935 | 0 (Parent Strain) | None | 0.015 | 0.125 | 0.015 |

| S. aureus | 1 | gyrA (Ser84Leu) | 0.03 | 0.25 | 0.06 |

| S. aureus | 4 | parC, gyrA, parC, gyrA | 2 | 128 | 32-64 |

| Methicillin-Resistant S. aureus (MRSA) (n=100) | - | - | MIC Range: 0.03 - 2 | MIC Range: 0.25 - >128 | MIC Range: 0.06 - 64 |

Data indicates that while MICs of all quinolones increase with additional mutations, the increase for lascufloxacin is less pronounced.[2][6]

Table 3: MIC Distribution of Lascufloxacin and Comparators against Various Clinical Isolates

| Organism (n) | Lascufloxacin MIC Range (µg/mL) | Levofloxacin MIC Range (µg/mL) | Garenoxacin MIC Range (µg/mL) |

| Staphylococcus aureus (30) | 0.008 - 0.015 | 0.12 - 0.25 | 0.008 - 0.03 |

| Staphylococcus epidermidis (30) | 0.015 - 0.12 | 0.12 - 8 | 0.03 - 1 |

| Enterococcus faecalis (30) | 0.06 - 0.5 | 1 - >16 | 0.12 - 2 |

| Streptococcus pyogenes (30) | 0.03 - 0.12 | 0.5 - 2 | 0.03 - 0.12 |

| Haemophilus influenzae (BLNAS) | - | MIC₉₀: 0.06 | MIC₉₀: 0.015 |

| Moraxella catarrhalis | - | MIC₉₀: 0.06 | MIC₉₀: 0.015 |

BLNAS: β-lactamase-negative, ampicillin-susceptible.[6]

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to determine the in vitro activity of lascufloxacin.

Minimum Inhibitory Concentration (MIC) Determination

The MICs of lascufloxacin and other antimicrobial agents were determined using standard methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).

-

Broth Microdilution Method: This method was used for determining the MICs against Streptococcus pneumoniae.[1] Custom MIC plates were utilized, and the procedure followed the CLSI protocol.

-

Agar Dilution Method: This method was also employed for S. pneumoniae and other various bacterial strains.[1][3] Mueller-Hinton II agar supplemented with 5% defibrinated sheep blood was used for fastidious organisms like S. pneumoniae.[1] Bacteria were incubated at 35°C for 3 days.[1]

-

MICs against Mycoplasma pneumoniae : These were determined by a broth microdilution method with some modifications.[3]

Bacterial Strains

A variety of clinical isolates and laboratory strains were used in these studies.

-

Clinical Isolates: Strains were collected from patients in Japan between 2006 and 2008 for one study.[1] Another study utilized 600 clinical isolates of 14 different bacterial species.[3]

-

Quinolone-Resistant Mutants: Sequentially selected quinolone-resistant mutants of S. aureus, S. pneumoniae, and Escherichia coli were used to evaluate the activity of lascufloxacin against strains with a known number of resistance mutations.[3] For S. pneumoniae, laboratory strains with first-step QRDR mutations were used to assess the frequency of resistance development.[1]

Detection of QRDR Mutations

Mutations in the quinolone resistance-determining regions (QRDRs) of gyrA and parC were identified using pyrosequencing.

-

DNA Extraction: DNA was extracted from bacterial colonies using a boiling method.[1]

-

PCR Amplification: The target regions of the gyrA and parC genes were amplified by PCR.[1]

-

Pyrosequencing: The amplified DNA was then sequenced using a PyroMark ID system to identify specific mutations.[1]

Frequency of Resistance Selection

To evaluate the potential for resistance development, the frequency of appearance of resistant strains was calculated.

-

Bacterial Inoculation: A known number of bacterial cells were plated on Mueller-Hinton II agar containing various concentrations of the fluoroquinolone (e.g., 2×, 4×, 8×, and 16× MIC).[1]

-

Incubation: The plates were incubated at 35°C for 3 days.[1]

-

Calculation: The frequency of resistance was calculated as the ratio of the number of colonies that grew on the drug-containing plates to the initial number of bacteria inoculated.[1] Studies have shown that the frequency of selecting for resistant S. pneumoniae strains tended to be lower for lascufloxacin compared to levofloxacin and garenoxacin.[1][7]

Visualizing Experimental and Logical Frameworks

The following diagrams illustrate the key workflows and concepts described in this guide.

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Caption: Workflow for Analysis of QRDR Mutations.

References

- 1. In Vitro Activity of Lascufloxacin against Streptococcus pneumoniae with Mutations in the Quinolone Resistance-Determining Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Activities and Spectrum of the Novel Fluoroquinolone Lascufloxacin (KRP-AM1977) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Activities and Spectrum of the Novel Fluoroquinolone Lascufloxacin (KRP-AM1977) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Activity of Lascufloxacin against Streptococcus pneumoniae with Mutations in the Quinolone Resistance-Determining Regions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Lascufloxacin (KRP-AM1977): A Technical Overview

Introduction

Lascufloxacin, developed under the code KRP-AM1977, is a novel fluoroquinolone antibiotic that has emerged as a significant agent in the treatment of bacterial infections, particularly those affecting the respiratory tract.[1][2][3] Developed by the Japanese pharmaceutical company Kyorin Pharmaceutical Co., Ltd., lascufloxacin has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including strains resistant to existing quinolones.[4][5][6][7] Marketed under the trade name Lasvic®, it was approved in Japan in 2019 for the treatment of community-acquired pneumonia, otorhinolaryngological infections, and other respiratory tract infections.[3] This technical guide provides an in-depth overview of the discovery, mechanism of action, in vitro activity, pharmacokinetics, and clinical development of this important antimicrobial agent.

Chemical Synthesis and Structure

Lascufloxacin, chemically known as 7-((3S,4S)-3-((cyclopropylamino)methyl)-4-fluoro-1-pyrrolidinyl)-6-fluoro-1-(2-fluoroethyl)-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid, possesses a unique molecular structure that contributes to its potent antibacterial activity. The synthesis of lascufloxacin involves a multi-step process, a key part of which is the construction of the fluoroquinolone core and the syn-disubstituted fluoropyrrolidine fragment.[8][9]

Key Synthesis Steps:

-

Fluoropyrrolidine Fragment Synthesis: The process begins with the Cbz protection of a secondary amine, followed by a Claisen condensation to yield a pyrrolidone. Asymmetric hydrogenation using a ruthenium catalyst with (S)-BINAP as the ligand establishes the desired trans-stereochemistry of the pyrrolidine.[9] Subsequent saponification, coupling with cyclopropylamine, and reduction of the resulting amide furnishes the key amine intermediate.[9] Fluorination is achieved with inversion of stereochemistry, followed by deprotection to yield the fluoropyrrolidine fragment.[9]

-

Fluoroquinolone Core Construction: The quinolone core is constructed from an acetoacetate derivative.[9] Condensation with triethyl orthoformate and subsequent treatment with 2-fluoroethylamine hydrochloride forms the quinolone ring system.[9]

-

Final Coupling: The ethyl ester of the quinolone core is converted to a borate complex to improve solubility and reactivity for the subsequent nucleophilic aromatic substitution (SNAr) reaction with the fluoropyrrolidine fragment to yield lascufloxacin.[8][9]

Mechanism of Action

Like other fluoroquinolones, lascufloxacin exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][10][11][12] By binding to these enzymes, lascufloxacin induces the formation of double-stranded breaks in the bacterial DNA, which ultimately inhibits cell division and leads to bacterial cell death.[1] A key characteristic of lascufloxacin is its potent and balanced inhibitory activity against both wild-type and mutated forms of these target enzymes, which contributes to its activity against quinolone-resistant strains.[5][7][13]

References

- 1. What is Lascufloxacin Hydrochloride used for? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Lascufloxacin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. In Vitro Activities and Spectrum of the Novel Fluoroquinolone Lascufloxacin (KRP-AM1977) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Synthesis of Lascufloxacin | NROChemistry [nrochemistry.com]

- 9. The synthesis method of Lascufloxacin hydrochloride_Chemicalbook [chemicalbook.com]

- 10. Lascufloxacin - Kyorin Pharmaceutical - AdisInsight [adisinsight.springer.com]

- 11. Evaluation of efficacy and safety of lascufloxacin for nursing and healthcare associated pneumonia: single-arm, open-label clinical trial: A study protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of efficacy and safety of lascufloxacin for nursing an...: Ingenta Connect [ingentaconnect.com]

- 13. journals.asm.org [journals.asm.org]

The Unique Pharmacophore of 8-Methoxy Fluoroquinolones: A Technical Guide to Lascufloxacin

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents with improved efficacy against resistant pathogens. 8-methoxy fluoroquinolones represent a significant advancement in this class of antibiotics, and lascufloxacin has emerged as a promising new agent with a unique pharmacophore. This technical guide provides an in-depth analysis of the core structural features, mechanism of action, and antibacterial activity of lascufloxacin. We present a comprehensive summary of its in vitro activity, including comparative data with other fluoroquinolones, detailed experimental protocols for key assays, and visualizations of its molecular interactions and experimental workflows. This document aims to serve as a valuable resource for researchers and drug development professionals working in the field of antibacterial drug discovery.

Introduction: The Evolution of Fluoroquinolones and the Rise of the 8-Methoxy Class

Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1] The evolution of fluoroquinolones has been marked by structural modifications to the core quinolone ring to enhance their antibacterial spectrum, improve pharmacokinetic properties, and overcome emerging resistance mechanisms. The addition of a methoxy group at the C-8 position of the quinolone nucleus has been a particularly fruitful strategy, leading to the development of potent agents like gatifloxacin and moxifloxacin.[2][3] This modification has been shown to enhance activity against Gram-positive bacteria and, crucially, to reduce the selection of resistant mutants.[4][5]

Lascufloxacin (AM-1977) is a novel 8-methoxy fluoroquinolone that has demonstrated potent activity against a wide range of pathogens, including those resistant to other fluoroquinolones.[6][7] Its unique pharmacophore, particularly at the 1st and 7th positions of the quinolone nucleus, contributes to its enhanced antibacterial profile.[6][8][9]

The Unique Pharmacophore of Lascufloxacin

The enhanced activity and favorable resistance profile of lascufloxacin can be attributed to its distinct chemical structure. A comparison with other 8-methoxy fluoroquinolones highlights these unique features.

Caption: Comparative chemical structures of lascufloxacin, moxifloxacin, and gatifloxacin.

Key structural features contributing to lascufloxacin's unique profile include:

-

C-8 Methoxy Group: Common to this class, the 8-methoxy group enhances activity against resistant mutants and reduces the propensity for resistance development.[5][10] It is hypothesized to increase the level of target inhibition, particularly against DNA gyrase.[4]

-

C-7 Substituent: Lascufloxacin possesses a unique and bulky substituent at the C-7 position, which plays a crucial role in its potent antibacterial activity and its ability to evade some resistance mechanisms.

-

N-1 Substituent: The substituent at the N-1 position is also a key determinant of the drug's interaction with the target enzymes and its overall efficacy.

Mechanism of Action: Dual Targeting of DNA Gyrase and Topoisomerase IV

Like other fluoroquinolones, lascufloxacin exerts its bactericidal effect by forming a ternary complex with bacterial DNA and either DNA gyrase or topoisomerase IV.[11] This complex traps the enzyme in a state where it has cleaved the DNA, but is unable to re-ligate it, leading to double-strand DNA breaks and ultimately cell death.[1][12]

Caption: Signaling pathway of lascufloxacin's mechanism of action.

A key feature of the 8-methoxy fluoroquinolones, including lascufloxacin, is their balanced dual-targeting of both DNA gyrase and topoisomerase IV.[13] This is significant because in many bacteria, resistance to older fluoroquinolones arises from a single mutation in the primary target enzyme. By potently inhibiting both enzymes, lascufloxacin makes it more difficult for resistance to develop, as simultaneous mutations in both target enzymes would be required.

In Vitro Antibacterial Activity

Lascufloxacin exhibits potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including many strains resistant to other fluoroquinolones.

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC₅₀ and MIC₉₀ values of lascufloxacin and comparator fluoroquinolones against a range of clinically relevant bacteria.

| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Staphylococcus aureus (MSSA) | Lascufloxacin | 0.008 | 0.015 | [6] |

| Levofloxacin | 0.25 | 0.5 | [6] | |

| Moxifloxacin | 0.06 | 0.12 | [6] | |

| Staphylococcus aureus (MRSA) | Lascufloxacin | 1 | 2 | [6] |

| Levofloxacin | 32 | >64 | [6] | |

| Moxifloxacin | 8 | 16 | [6] | |

| Streptococcus pneumoniae | Lascufloxacin | 0.06 | 0.06 | [6] |

| Levofloxacin | 1 | 1 | [6] | |

| Moxifloxacin | 0.12 | 0.25 | [6] | |

| Haemophilus influenzae | Lascufloxacin | ≤0.008 | 0.015 | [6] |

| Levofloxacin | 0.015 | 0.03 | [6] | |

| Moxifloxacin | ≤0.015 | 0.03 | [6] | |

| Escherichia coli | Lascufloxacin | 0.03 | 0.25 | [6] |

| Levofloxacin | 0.06 | 8 | [6] | |

| Moxifloxacin | 0.06 | 4 | [6] | |

| Pseudomonas aeruginosa | Lascufloxacin | 0.5 | 4 | [6] |

| Levofloxacin | 1 | 8 | [6] | |

| Moxifloxacin | 4 | 16 | [6] |

Activity Against Quinolone-Resistant Strains

Lascufloxacin demonstrates significant activity against strains with mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes.

| Organism (S. pneumoniae) | Mutation | Lascufloxacin MIC (µg/mL) | Levofloxacin MIC (µg/mL) | Reference |

| Wild-Type | None | 0.03 | 1 | [7] |

| First-step mutant | parC | 0.06 - 0.12 | 2 | [7] |

DNA Gyrase and Topoisomerase IV Inhibition

The potent antibacterial activity of lascufloxacin is a direct result of its strong inhibition of its target enzymes. The following table presents the 50% inhibitory concentrations (IC₅₀) of lascufloxacin against wild-type and mutant enzymes.

| Enzyme | Lascufloxacin IC₅₀ (µg/mL) | Reference |

| Wild-type DNA gyrase | 1.7 ± 0.4 | [11] |

| Mutated DNA gyrase | 17 ± 3 | [11] |

| Wild-type topoisomerase IV | 0.73 ± 0.06 | [11] |

| Mutated topoisomerase IV | 2.8 ± 0.3 | [11] |

Pharmacokinetics and Pharmacodynamics

Lascufloxacin exhibits a favorable pharmacokinetic profile, including good oral bioavailability and excellent penetration into respiratory tissues.[3][14] This high concentration at the site of infection is a key factor in its clinical efficacy.

| Parameter | Value | Reference |

| Cmax (plasma) | 0.576 µg/mL | [14] |

| AUC₀₋₂₄ (plasma) | 7.67 µg·h/mL | [14] |

| Cmax (epithelial lining fluid) | 12.3 µg/mL | [14] |

| AUC₀₋₂₄ (epithelial lining fluid) | 123 µg·h/mL | [14] |

| Cmax (alveolar macrophages) | 21.8 µg/mL | [14] |

| AUC₀₋₂₄ (alveolar macrophages) | 325 µg·h/mL | [14] |

| Protein Binding | ~74% | [14] |

| Half-life | ~16-18 hours | [14] |

The key pharmacodynamic parameter for fluoroquinolones is the ratio of the area under the free drug concentration-time curve to the MIC (fAUC/MIC). For lascufloxacin, a target fAUC₀₋₂₄/MIC of >3.9 has been associated with clinical efficacy.[3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

Caption: Workflow for MIC determination by broth microdilution.

Methodology:

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of lascufloxacin is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized bacterial inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

DNA Gyrase Supercoiling Inhibition Assay

Caption: Workflow for DNA gyrase supercoiling inhibition assay.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP), and varying concentrations of lascufloxacin.

-

Enzyme Addition: Purified DNA gyrase is added to initiate the reaction.

-

Incubation: The reaction is incubated at 37°C for 30-60 minutes to allow for DNA supercoiling.

-

Reaction Termination: The reaction is stopped by the addition of a solution containing sodium dodecyl sulfate (SDS) and proteinase K.

-

Agarose Gel Electrophoresis: The DNA topoisomers (supercoiled and relaxed) are separated by electrophoresis on an agarose gel.

-

Visualization and Analysis: The gel is stained with ethidium bromide and visualized under UV light. The intensity of the supercoiled DNA band is quantified relative to the relaxed DNA band to determine the extent of inhibition at each drug concentration. The IC₅₀ is calculated as the drug concentration that inhibits 50% of the supercoiling activity.

Conclusion

Lascufloxacin represents a significant advancement in the 8-methoxy fluoroquinolone class, distinguished by a unique pharmacophore that confers potent and broad-spectrum antibacterial activity, including against many resistant strains. Its balanced dual-targeting of DNA gyrase and topoisomerase IV, coupled with excellent tissue penetration, makes it a highly effective agent for the treatment of respiratory tract infections. The comprehensive data and detailed protocols presented in this technical guide underscore the unique properties of lascufloxacin and provide a valuable resource for the scientific community engaged in the ongoing battle against antibiotic resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro activity of lascufloxacin, a novel fluoroquinolone antibacterial agent, against various clinical isolates of anaerobes and Streptococcus anginosus group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An overview of oral lascufloxacin, a novel quinolone antibiotic - æ¥æ¬åå¦çæ³å¦ä¼éèª [journal.chemotherapy.or.jp]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Activity of Lascufloxacin against Streptococcus pneumoniae with Mutations in the Quinolone Resistance-Determining Regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effectiveness of Drip Infusion of Lascufloxacin, a Novel Fluoroquinolone Antibiotic, for Patients with Pneumonia Including Chronic Lung Disease Exacerbations and Lung Abscesses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Efficacy and safety of lascufloxacin for nursing- and healthcare-associated pneumonia: A single-arm, open-label clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. Mechanism of binding of fluoroquinolones to the quinolone resistance-determining region of DNA gyrase: towards an understanding of the molecular basis of quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mutant Prevention Concentrations of Fluoroquinolones for Clinical Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Intrapulmonary Pharmacokinetics of Lascufloxacin in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Lascufloxacin Hydrochloride: A Technical Overview of its Chemical Structure, Properties, and Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lascufloxacin hydrochloride is a novel fluoroquinolone antibiotic demonstrating potent broad-spectrum antibacterial activity. Developed by Kyorin Pharmaceutical Co., Ltd., it is distinguished by its 8-methoxy group and a unique pharmacophore at the C-7 position of the quinolone nucleus.[1][2][3] This technical guide provides an in-depth summary of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for its synthesis and analysis.

Chemical Structure and Properties

This compound is the hydrochloride salt of lascufloxacin. Its chemical structure is characterized by a fluoroquinolone core substituted with a fluoropyrrolidine ring at the C-7 position.

Chemical Structure:

-

IUPAC Name: 7-((3S,4S)-3-((cyclopropylamino)methyl)-4-fluoropyrrolidin-1-yl)-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride[4]

-

CAS Number: 1433857-09-0[4]

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₅ClF₃N₃O₄ | [4][5] |

| Molecular Weight | 475.89 g/mol | [4][5] |

| CAS Number | 1433857-09-0 | [4] |

| Appearance | Solid powder | [6] |

| pKa₁ (Carboxylic Acid) | 6.24 | [6] |

| pKa₂ (Amine) | 7.99 | [6] |

| Solubility | Poorly soluble in water, Soluble in DMSO | [6] |

| LogD (pH 7.4) | 0.81 | [6] |

| Melting Point | Not explicitly available in the searched literature. |

Mechanism of Action

Lascufloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[7] This dual-targeting mechanism contributes to its potent activity and a potentially lower propensity for the development of bacterial resistance.[7] The inhibition of these enzymes leads to strand breaks in bacterial DNA, ultimately resulting in bacterial cell death.

Experimental Protocols

Synthesis of Lascufloxacin

A kilogram-scale synthesis of lascufloxacin has been reported, involving the preparation of two key fragments: a fluoroquinolone core and a syn-disubstituted fluoropyrrolidine fragment.[1][8]

Synthesis of the Fluoropyrrolidine Fragment:

-

Protection: An initial amino ester is protected with a carboxybenzyl (Cbz) group.[1][8]

-

Claisen Condensation: The protected amino ester undergoes Claisen condensation to yield a pyrrolidone derivative.[1][8]

-

Asymmetric Hydrogenation: Asymmetric hydrogenation using a ruthenium catalyst with (S)-BINAP as the ligand affords a trans-pyrrolidine.[1][8]

-

Saponification and Amide Coupling: The ester is saponified, followed by coupling with cyclopropylamine to form a crystalline amide.[1][8]

-

Reduction and Protection: The amide is reduced to the corresponding amine using borane in THF and isolated as its hydrochloride salt. Subsequent protection with a benzyl group yields a trialkylamine.[1][8]

-

Fluorination: The trialkylamine is treated with perfluoro-1-octanesulfonyl fluoride (POSF) to introduce the fluorine atom with inversion of stereochemistry.[1][8]

-

Deprotection: Finally, deprotection of the benzyl group and salt formation yields the fluoropyrrolidine fragment.[1][8]

Synthesis of the Fluoroquinolone Core and Final Coupling:

-

Condensation: An acetoacetate derivative is condensed with triethyl orthoformate.[1][8]

-

Quinolone Formation: The resulting product is treated with 2-fluoroethylamine hydrochloride to form the quinolone core.[1][8]

-

Borate Complex Formation: The ethyl ester of the quinolone is converted to a borate complex by treatment with boric acid and acetic anhydride to improve solubility and reactivity.[1][8]

-

SNAr Reaction: The final step involves a nucleophilic aromatic substitution (SNAr) reaction where the borate complex of the fluoroquinolone core is reacted with the synthesized fluoropyrrolidine fragment to yield lascufloxacin.[1][8]

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method with fluorescence detection has been developed for the quantification of lascufloxacin in human plasma and bronchoalveolar lavage (BAL) fluid.[9]

Table 2: HPLC Method Parameters for Lascufloxacin Analysis

| Parameter | Plasma Analysis | BAL Fluid and Alveolar Macrophage (AM) Analysis |

| Column | Inertsil ODS-3 (5-μm, 4.6 by 150 mm) | Sumipax ODS Z-CLUE (3-μm, 2.0 by 50 mm) |

| Mobile Phase | 0.01 M Phosphoric acid and Acetonitrile (70:30 v/v) containing 0.02% 1-octanesulfonic acid sodium salt | Gradient of 0.1% Formic acid (A) and Acetonitrile with 0.1% Formic acid (B) |

| Flow Rate | 1.0 mL/min | 0.3 mL/min |

| Detection | Fluorescence (Excitation: 289 nm, Emission: 498 nm) | Mass Spectrometry (Multiple-reaction monitoring) |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 0.1 ng/mL |

| Calibration Range | 5 to 5,000 ng/mL | 0.1 to 100 ng/mL |

Sample Preparation for Plasma:

-

Plasma samples are mixed with an internal standard.

-

Proteins are precipitated with acetonitrile.

-

The supernatant is subjected to solid-phase extraction using an Oasis HLB cartridge.

-

The eluate is evaporated and the residue is reconstituted before injection into the HPLC system.[9]

Sample Preparation for BAL Fluid and Alveolar Macrophages:

-

Samples are mixed with an internal standard.

-

Solid-phase extraction is performed using an Oasis HLB cartridge.[9]

Conclusion

This compound is a promising fluoroquinolone antibiotic with a potent dual mechanism of action against key bacterial enzymes. Its chemical structure and physicochemical properties have been well-characterized, although a precise experimental melting point is not widely reported. The kilogram-scale synthesis and validated analytical methods described provide a solid foundation for further research and development of this important antibacterial agent.

References

- 1. The synthesis method of Lascufloxacin hydrochloride_Chemicalbook [chemicalbook.com]

- 2. This compound to treat bacterial infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. Lascufloxacin HCl | CymitQuimica [cymitquimica.com]

- 6. Buy this compound | 1433857-09-0 | >98% [smolecule.com]

- 7. Lascufloxacin HCl | TargetMol [targetmol.com]

- 8. Synthesis of Lascufloxacin | NROChemistry [nrochemistry.com]

- 9. Intrapulmonary Pharmacokinetics of Lascufloxacin in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Lascufloxacin Hydrochloride in Community-Acquired Pneumonia (CAP) Research

These application notes provide a comprehensive overview of lascufloxacin hydrochloride, a novel fluoroquinolone antibacterial agent, for researchers, scientists, and drug development professionals. The document details its mechanism of action, in vitro activity, pharmacokinetic profile, clinical efficacy, and safety in the context of treating community-acquired pneumonia (CAP). Detailed protocols for key experimental procedures are also provided.

Introduction

Lascufloxacin is a novel 8-methoxy fluoroquinolone approved for the treatment of CAP and other respiratory tract infections in Japan.[1][2][3] It demonstrates potent activity against a broad spectrum of pathogens responsible for respiratory infections, including Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, Mycoplasma pneumoniae, and both methicillin-sensitive and resistant Staphylococcus aureus.[1] A key feature of lascufloxacin is its remarkable penetration into lung tissues, achieving high concentrations in epithelial lining fluid and alveolar macrophages.[1][4][5][6]

Mechanism of Action

Lascufloxacin exerts its bactericidal effect by inhibiting bacterial DNA synthesis.[7] Unlike some earlier fluoroquinolones that preferentially target either DNA gyrase or topoisomerase IV, lascufloxacin potently inhibits both enzymes to a similar degree.[8][9] This dual-targeting mechanism is anticipated to limit the development of bacterial resistance.[8] The process involves trapping the enzyme-DNA complex, which blocks DNA replication and transcription, leading to double-strand DNA breaks and subsequent cell death.[7][10]

In Vitro Antibacterial Activity

Lascufloxacin demonstrates potent in vitro activity against common causative pathogens of CAP. Its efficacy extends to quinolone-resistant strains, where it shows incomplete cross-resistance.[1][11]

Table 1: In Vitro Activity of Lascufloxacin Against Key Respiratory Pathogens

| Pathogen | MIC₉₀ (μg/mL) | Reference(s) |

|---|---|---|

| Streptococcus pneumoniae (Penicillin-Susceptible) | 0.06 | [1] |

| Streptococcus pneumoniae (Penicillin-Resistant) | 0.06 | [12] |

| Haemophilus influenzae | 0.06 | [1] |

| Moraxella catarrhalis | 0.06 | [1] |

| Staphylococcus aureus (MSSA) | 0.015 | [1] |

| Staphylococcus aureus (MRSA) | 2 | [1] |

| Mycoplasma pneumoniae | 0.25 | [1] |

| Klebsiella pneumoniae | 0.25 |[12] |

MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Pharmacokinetics and Pharmacodynamics (PK/PD)

A significant advantage of lascufloxacin is its excellent penetration into the lungs, leading to high concentrations at the site of infection.[1] Phase I studies showed favorable pharmacokinetic profiles with complete gastrointestinal absorption and an elimination half-life of 15.6 to 18.2 hours, suitable for once-daily dosing.[1]

Table 2: Pharmacokinetic Parameters of a Single 75 mg Oral Dose of Lascufloxacin in Healthy Adults

| Parameter | Plasma | Epithelial Lining Fluid (ELF) | Alveolar Macrophages (AM) | Reference(s) |

|---|---|---|---|---|

| Cₘₐₓ (μg/mL) | 0.576 | 12.3 | 21.8 | [1][4] |

| AUC₀₋₂₄ (μg·h/mL) | 7.67 | 123 | 325 | [1][4] |

| Tₘₐₓ (h) | 1 | 1 | 6 | [1] |

| ELF/Free Plasma Ratio (AUC) | - | 61.7 | - | [1] |

| AM/Free Plasma Ratio (AUC) | - | - | 163 |[1] |

Cₘₐₓ: Maximum concentration; AUC₀₋₂₄: Area under the concentration-time curve from 0 to 24 hours; Tₘₐₓ: Time to maximum concentration.

The key PK/PD index for fluoroquinolones is the ratio of the free drug area under the concentration-time curve over 24 hours to the MIC (fAUC₀₋₂₄/MIC). For lascufloxacin, an fAUC₀₋₂₄/MIC value exceeding 4 has been associated with over 90% clinical and microbiological efficacy in respiratory tract infections.[1]

Clinical Efficacy in Community-Acquired Pneumonia

Clinical trials have demonstrated the efficacy and safety of lascufloxacin for the treatment of CAP. A phase III, double-blind, randomized comparative study showed that a 75 mg once-daily oral dose of lascufloxacin was non-inferior to a 500 mg once-daily dose of levofloxacin.[13]

Table 3: Clinical Efficacy of Lascufloxacin (75 mg) vs. Levofloxacin (500 mg) in CAP Patients

| Efficacy Endpoint | Lascufloxacin (LSFX) | Levofloxacin (LVFX) | Reference(s) |

|---|---|---|---|

| Cure Rate at Test-of-Cure (Primary) | 92.8% (116/125) | 92.3% (108/117) | [13] |

| Early Clinical Efficacy (Day 3) | 85.6% (107/125) | 89.2% (107/120) | [13] |

| Clinical Efficacy at End-of-Treatment | 96.0% (121/126) | 95.8% (115/120) | [13] |

| Bacterial Eradication Rate | 96.3% (26/27) | 100.0% (33/33) |[13] |

Additionally, a study on intravenous-to-oral switch therapy with lascufloxacin for community-onset pneumonia found a cure rate of 96.2% at the test of cure, demonstrating high efficacy.[9][14]

Safety and Tolerability

Lascufloxacin is generally well-tolerated. In the phase III comparative study, the incidence of adverse events was similar to that of levofloxacin, with no serious safety concerns noted.[13]

Table 4: Summary of Adverse Events (AEs) in Phase III CAP Trial

| Parameter | Lascufloxacin (LSFX) | Levofloxacin (LVFX) | Reference(s) |

|---|

| Incidence of AEs | 17.9% (25/140) | 19.0% (26/137) |[13] |

In a separate study, adverse events related to lascufloxacin were reported in 10.0% of patients, with hepatic dysfunction being the most common.[9][14]

Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of lascufloxacin against aerobic bacteria, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[15][16][17]

Methodology:

-

Preparation of Antimicrobial Agent: Prepare serial two-fold dilutions of lascufloxacin in cation-adjusted Mueller-Hinton Broth (CAMHB). Dispense into 96-well microtiter plates.

-

Inoculum Preparation: From a pure 18-24 hour culture, prepare a bacterial suspension in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

-

Interpretation: Following incubation, determine the MIC by visually identifying the lowest concentration of lascufloxacin that completely inhibits bacterial growth.

Protocol: Representative Phase III Clinical Trial Design for CAP

This protocol describes a typical study design for evaluating the efficacy and safety of lascufloxacin in adult patients with CAP, based on published trial methodologies.[13]

Methodology:

-

Study Design: A multicenter, randomized, double-blind, non-inferiority trial.

-

Patient Population: Adult patients diagnosed with community-acquired pneumonia, confirmed by clinical symptoms and radiographic evidence. Key inclusion criteria may include fever, productive cough, and new infiltrate on chest X-ray. Exclusion criteria typically include severe renal impairment, known hypersensitivity to quinolones, and pregnancy.

-

Randomization and Blinding: Eligible patients are randomized (e.g., 1:1) to receive either lascufloxacin or a comparator drug (e.g., levofloxacin). Both patients and investigators are blinded to the treatment allocation.

-

Treatment Regimen:

-

Investigational Arm: Lascufloxacin 75 mg administered orally once daily for 7 days.

-

Comparator Arm: Levofloxacin 500 mg administered orally once daily for 7 days.

-

-

Assessments:

-

Baseline: Collection of demographics, medical history, vital signs, physical examination, chest X-ray, and microbiological specimens (sputum, blood).

-

On-Treatment: Monitoring for clinical response and adverse events. An early clinical efficacy assessment may be performed on Day 3.

-

End-of-Treatment (EOT): Clinical, radiological, and microbiological assessments performed shortly after the last dose.

-

Test-of-Cure (TOC): Final assessment of clinical and microbiological outcomes performed 5-10 days after EOT.

-

-

Endpoints:

-

Primary Endpoint: Clinical cure rate at the TOC visit in the per-protocol and modified intent-to-treat populations.

-

Secondary Endpoints: Microbiological eradication rate, clinical cure rate at EOT, early clinical response, and incidence of adverse events.

-

Protocol: Pharmacokinetic Analysis in Humans

This protocol outlines a general methodology for determining the pharmacokinetic profile of lascufloxacin in human subjects, particularly focusing on intrapulmonary concentrations.[1][4][18]

Methodology:

-

Study Design: An open-label study in healthy adult volunteers.

-

Dosing: Administration of a single oral dose of lascufloxacin (e.g., 75 mg).

-

Sample Collection:

-

Blood (Plasma): Serial blood samples are collected at predefined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours post-dose). Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bronchoalveolar Lavage (BAL): To measure intrapulmonary concentrations, BAL is performed on subgroups of subjects at specific time points (e.g., 1, 2, 4, 6, 24 hours). The collected BAL fluid is processed to separate the supernatant (for epithelial lining fluid analysis) and cell pellet (for alveolar macrophage analysis).

-

-

Bioanalytical Method:

-

Lascufloxacin concentrations in plasma, ELF, and AM lysates are quantified using a validated high-performance liquid chromatography (HPLC) method with fluorescence detection or tandem mass spectrometry (LC-MS/MS).[18]

-

The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

-

-

Pharmacokinetic Analysis:

-

Non-compartmental analysis is used to calculate key PK parameters from the concentration-time data.

-

Parameters include: Cₘₐₓ, Tₘₐₓ, AUC, elimination half-life (t₁/₂), clearance (CL), and volume of distribution (Vd).

-

ELF and AM concentrations are calculated from BAL fluid measurements, often using the urea dilution method to determine the volume of ELF recovered.

-

References

- 1. Intrapulmonary Pharmacokinetics of Lascufloxacin in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lascufloxacin - Wikipedia [en.wikipedia.org]

- 3. kyorin-pharm.co.jp [kyorin-pharm.co.jp]

- 4. Intrapulmonary Pharmacokinetics of Lascufloxacin in Healthy Adult Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intrapulmonary Pharmacokinetics of Lascufloxacin in Healthy Adult Volunteers [ouci.dntb.gov.ua]

- 6. Effectiveness of Drip Infusion of Lascufloxacin, a Novel Fluoroquinolone Antibiotic, for Patients with Pneumonia Including Chronic Lung Disease Exacerbations and Lung Abscesses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of efficacy and safety of lascufloxacin for nursing and healthcare associated pneumonia: single-arm, open-label clinical trial: A study protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy and Safety of Intravenous-to-Oral Lascufloxacin Switch Therapy in Community-Onset Pneumonia: A Single-Arm, Open-Label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro Activities and Spectrum of the Novel Fluoroquinolone Lascufloxacin (KRP-AM1977) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phase III double-blind comparative study of lascufloxacin versus levofloxacin in patients with community-acquired pneumonia - æ¥æ¬åå¦çæ³å¦ä¼éèª [journal.chemotherapy.or.jp]

- 14. researchgate.net [researchgate.net]

- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. researchgate.net [researchgate.net]

- 18. Pharmacokinetics of fluoroquinolones in critical care patients: A bio-analytical HPLC method for the simultaneous quantification of ofloxacin, ciprofloxacin and moxifloxacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Lascufloxacin in Otorhinolaryngological Infections: A Guide for Researchers and Drug Development Professionals

Application Notes

Lascufloxacin, marketed under the trade name Lasvic®, is a novel 8-methoxy fluoroquinolone antibiotic developed by Kyorin Pharmaceutical Co., Ltd.[1][2]. It has received approval in Japan for the treatment of respiratory and various otorhinolaryngological (ENT) infections.[3][4]. Its potent, broad-spectrum activity, favorable pharmacokinetic profile, and demonstrated clinical efficacy make it a significant agent in the management of common ENT pathologies.

Mechanism of Action

Lascufloxacin exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5][6] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.

-

Inhibition of DNA Gyrase: In many bacteria, particularly Gram-negative species, DNA gyrase is the primary target. It is responsible for introducing negative supercoils into the DNA, a process vital for initiating DNA replication.

-

Inhibition of Topoisomerase IV: This enzyme's main role is to separate (decatenate) the interlinked daughter DNA strands following replication. This is a primary target in many Gram-positive bacteria.

Unlike older quinolones that may preferentially inhibit one enzyme over the other, lascufloxacin inhibits both to a similar degree.[5]. This dual-targeting mechanism stabilizes the enzyme-DNA complex, stalls the replication fork, and leads to the generation of lethal double-strand DNA breaks.[6][7]. This balanced activity is anticipated to reduce the likelihood of resistance development.[5][8].

Approved Otorhinolaryngological Indications

Lascufloxacin is indicated for the treatment of infections caused by susceptible strains of Staphylococcus spp., Streptococcus spp., Pneumococcus, Moraxella (Branhamella) catarrhalis, Klebsiella spp., Enterobacter spp., Haemophilus influenzae, and Prevotella spp.[4].

Specific approved ENT indications in Japan include:

-

Sinusitis[4]

-

Otitis Media[4]

-

Pharyngitis[4]

-

Tonsillitis (including peritonsillitis and peritonsillar abscess)[4]

Dosage and Administration

The recommended adult dosage for otorhinolaryngological infections is 75 mg of lascufloxacin administered orally once daily .[9].

Pharmacokinetics and Tissue Penetration

A key advantage of lascufloxacin in treating ENT infections is its excellent penetration into relevant tissues.[10]. A clinical study in patients undergoing otorhinolaryngological surgery demonstrated that following a single 75 mg oral dose, lascufloxacin concentrations in target tissues were significantly higher than in plasma.[11]. At 4 hours post-administration, tissue concentrations were found to be more than 10-fold higher than the MIC₉₀ values for the primary causative pathogens of ENT infections.[11]. This high level of tissue distribution contributes to its clinical efficacy at a relatively low systemic dose.[9][12].

Data Presentation

Clinical Efficacy in Otorhinolaryngological Infections

Lascufloxacin has demonstrated high clinical efficacy rates across a range of ENT infections.

Table 1: Clinical Efficacy of Lascufloxacin (75 mg once daily) in ENT Infections

| Infection Type | Clinical Efficacy Rate | Source |

|---|---|---|

| Sinusitis | 84.8% | [9] |

| Otitis Media | 92.9% | [9] |

| Tonsillitis | 89.3% | [9] |

| Pharyngolaryngitis | 91.7% |[9] |

Phase III Sinusitis Trial: Lascufloxacin vs. Levofloxacin

A pivotal Phase III randomized, double-blind study confirmed the non-inferiority of lascufloxacin to levofloxacin for the treatment of acute or acute exacerbation of chronic sinusitis.[13].

Table 2: Comparative Efficacy and Safety in Sinusitis (End of Treatment)

| Endpoint | Lascufloxacin (75 mg QD) | Levofloxacin (500 mg QD) | Source |

|---|---|---|---|

| Clinical Efficacy | 84.8% (117/138) | 84.6% (110/130) | [13] |

| Microbiological Efficacy | 92.3% (60/65) | 95.5% (64/67) | [13] |

| Gram-positive Eradication | 100.0% (37/37) | 97.2% (35/36) | [13] |

| Gram-negative Eradication | 91.4% (32/35) | 93.8% (30/32) | [13] |

| Anaerobic Eradication | 83.3% (15/18) | 100.0% (21/21) | [13] |

| Adverse Drug Reactions (ADRs) | 5.7% (8/140) | 10.1% (14/139) | [13] |

| Gastrointestinal ADRs | 0.7% (1/140) | 5.8% (8/139) |[13] |

In Vitro Activity Against Key Pathogens

Lascufloxacin demonstrates potent in vitro activity against a broad spectrum of pathogens relevant to ENT infections, including anaerobes.[2][14].

Table 3: MIC₅₀ and MIC₉₀ Values of Lascufloxacin for Key Respiratory/ENT Pathogens (μg/mL)

| Pathogen | MIC₅₀ | MIC₉₀ | Source |

|---|---|---|---|

| S. pneumoniae (Penicillin-Susceptible) | 0.06 | 0.12 | [15] |

| S. pneumoniae (Penicillin-Resistant) | 0.12 | 0.25 | [15] |